
N-Ethyl-d3 Maleimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-d3 Maleimide is an organic compound derived from maleic acid. It contains an amide functional group and is an alkene that is reactive toward thiols. This compound is commonly used to modify cysteine residues in proteins and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-d3 Maleimide can be synthesized through various methods. One common method involves the reaction of maleic anhydride with ethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as tetrahydrofuran, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where maleic anhydride and ethylamine are reacted under optimized conditions. The reaction mixture is then subjected to distillation and purification processes to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-d3 Maleimide undergoes several types of chemical reactions, including:
Michael Addition: It acts as a Michael acceptor, reacting with nucleophiles such as thiols to form thioether bonds.
Hydrolysis: At alkaline pH, it can undergo hydrolysis, leading to the formation of maleic acid derivatives.
Common Reagents and Conditions
Major Products Formed
Thioether Bonds: Formed through the reaction with thiols.
Maleic Acid Derivatives: Formed through hydrolysis.
Scientific Research Applications
N-Ethyl-d3 Maleimide has a wide range of applications in scientific research:
Mechanism of Action
N-Ethyl-d3 Maleimide exerts its effects through the alkylation of thiol groups in proteins and peptides. This reaction is virtually irreversible and results in the formation of stable thioether bonds. The compound acts as an irreversible inhibitor of cysteine peptidases by alkylating the active site thiol group .
Comparison with Similar Compounds
Similar Compounds
N-Phenylmaleimide: Similar in structure but contains a phenyl group instead of an ethyl group.
N-Methylmaleimide: Contains a methyl group instead of an ethyl group.
Uniqueness
N-Ethyl-d3 Maleimide is unique due to its specific reactivity with thiols and its ability to form stable thioether bonds. This makes it particularly useful in modifying cysteine residues in proteins and peptides, which is not as effectively achieved with other similar compounds .
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
128.14 g/mol |
IUPAC Name |
1-(2,2,2-trideuterioethyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C6H7NO2/c1-2-7-5(8)3-4-6(7)9/h3-4H,2H2,1H3/i1D3 |
InChI Key |
HDFGOPSGAURCEO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CN1C(=O)C=CC1=O |
Canonical SMILES |
CCN1C(=O)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


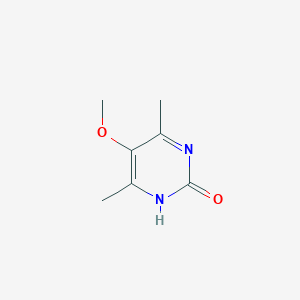
![3-[(E)-3,3,4,4,4-pentadeuterio-1-[4-[2-(dimethylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B13449729.png)
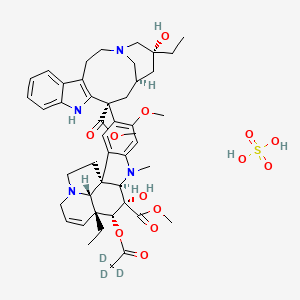
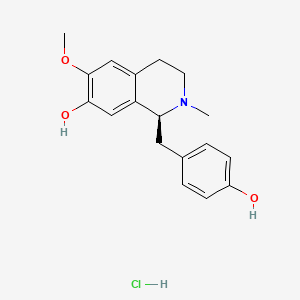
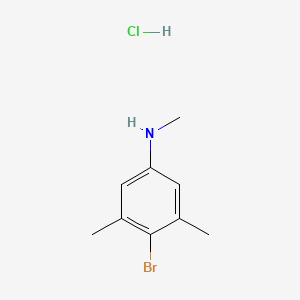
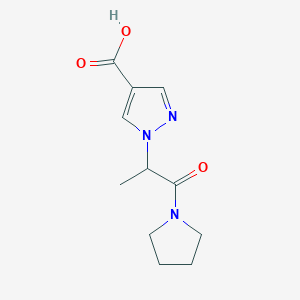
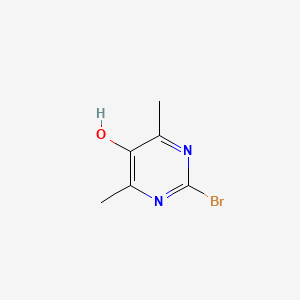
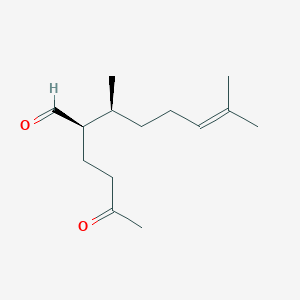

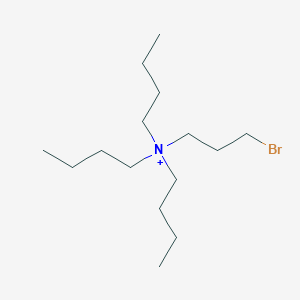
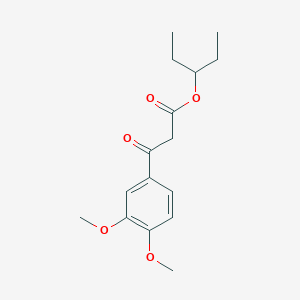

![4-Bromo-2,5-di(methoxy-d3)benzeneethanamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)benzeneethanamine Hydrochloride; 2-[(2,5-Dimethoxy-d6)-4-bromophenyl]ethylamine Hydrochloride; 4-Bromo-2,5-(dimethoxy-d6)phenethylamine Hydrochloride; 2,5-(Dimethoxy-d6)-4-bromophenethylamine Hydrochloride](/img/structure/B13449796.png)

